molecular formula C22H30O2 B601949 3alpha-Hydroxydesogestrel CAS No. 70805-84-4

3alpha-Hydroxydesogestrel

Cat. No.: B601949
CAS No.: 70805-84-4
M. Wt: 326.48
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha-Hydroxydesogestrel is a metabolite of desogestrel, a synthetic progestin used in hormonal contraceptives. It is a steroid with the chemical formula C22H30O2 and a molecular weight of 326.47 g/mol . This compound is known for its role in the metabolism of desogestrel and its involvement in various biochemical pathways.

Chemical Reactions Analysis

3alpha-Hydroxydesogestrel undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures typically range from room temperature to 100°C. Major products formed from these reactions include oxidized or reduced forms of the compound, as well as various substituted derivatives.

Properties

IUPAC Name

(3R,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16-,17+,18+,19+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDTNLDYRJTAZ-JASYKLOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@@H](CC[C@H]34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70805-84-4
Record name 3alpha-Hydroxydesogestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070805844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3.ALPHA.-HYDROXYDESOGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B0JZH6AB6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3alpha-Hydroxydesogestrel
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3alpha-Hydroxydesogestrel
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3alpha-Hydroxydesogestrel
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3alpha-Hydroxydesogestrel
Customer
Q & A

Q1: What is the role of CYP2C9 in the metabolism of desogestrel?

A1: CYP2C9 is a key enzyme responsible for the initial hydroxylation of desogestrel, converting it to 3α-Hydroxydesogestrel. [] This is a crucial step in the bioactivation of desogestrel, as it requires conversion to 3-ketodesogestrel for its progestogenic activity. [] Studies using human liver microsomes and cDNA-expressed CYP2C9 demonstrated the formation of 3α-Hydroxydesogestrel. [] Furthermore, sulfaphenazole, a potent CYP2C9 inhibitor, significantly inhibited this conversion. []

Q2: Are there other enzymes involved in desogestrel metabolism besides CYP2C9?

A2: While CYP2C9 plays a major role, the research suggests CYP2C19 might also contribute to the formation of 3α-Hydroxydesogestrel. [] Combining sulfaphenazole with S-mephenytoin, a CYP2C19 inhibitor, further decreased 3α-Hydroxydesogestrel production in human liver microsomes. [] Inhibitory antibody studies supported this finding, indicating the involvement of both CYP2C9 and CYP2C19. []

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